Home > Products > Screening Compounds P65567 > N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt
N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt - 113694-82-9

N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt

Catalog Number: EVT-7917271
CAS Number: 113694-82-9
Molecular Formula: C12H19N3O4
Molecular Weight: 269.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt, commonly referred to as N-Nicotinoyl-gamma-aminobutyric acid, is a synthetic compound that combines elements of niacin (nicotinic acid) and gamma-aminobutyric acid (GABA). This compound is classified as a bioactive small molecule and is primarily researched for its potential neurological benefits, particularly in enhancing cognitive functions and treating various mental health conditions.

Source

The compound is synthesized through chemical processes that involve the combination of niacin and GABA. It has been studied extensively in both pharmacological and biochemical contexts, particularly in Russia, where it was developed and is marketed under various names, including Picamilon. The compound's CAS number is 113694-82-9, and it has a molecular formula of C12H19N3O4 with a molecular weight of 269.30 g/mol .

Classification

N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt falls under several classifications:

  • Chemical Classification: It is categorized as an amino acid derivative.
  • Pharmacological Classification: It acts as a prodrug for GABA, potentially influencing neurotransmitter activity in the brain.
  • Regulatory Status: While it is used in some countries as a prescription drug, it has faced regulatory challenges in others, notably the United States, where it is not approved for dietary supplements .
Synthesis Analysis

Methods

The synthesis of N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt typically involves the following steps:

  1. Formation of the Amide Bond: Niacin reacts with gamma-aminobutyric acid to form an amide bond, resulting in the formation of N-Nicotinoyl-gamma-aminobutyric acid.
  2. Ethanolamine Salt Formation: The resulting compound is then reacted with ethanolamine to create the ethanolamine salt form.

Technical Details

The synthesis can be performed using standard organic chemistry techniques, including:

  • Solvent Selection: Common solvents such as dimethyl sulfoxide or ethanol may be used to facilitate the reaction.
  • Temperature Control: Reactions are typically conducted under controlled temperatures to optimize yield and purity.
  • Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Molecular Structure Analysis

Structure

The molecular structure of N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt can be represented as follows:

  • Molecular Formula: C12H19N3O4
  • InChI Key: SCZUODTVQSLJJZ-UHFFFAOYSA-N
  • SMILES Notation: A representation of its structure using simplified molecular-input line-entry system.

Data

The compound's structural features include:

  • An amine group derived from GABA.
  • A pyridine ring from niacin.
  • Functional groups that contribute to its solubility and biological activity.
Chemical Reactions Analysis

Reactions

N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt undergoes several chemical reactions:

  1. Hydrolysis: In physiological conditions, it may hydrolyze to release GABA and niacin.
  2. Metabolism: Once ingested, it can be metabolized into active components that interact with neurotransmitter systems.

Technical Details

The hydrolysis reaction can be represented as follows:

N Nicotinoyl gamma aminobutyric acidGABA+niacin\text{N Nicotinoyl gamma aminobutyric acid}\rightarrow \text{GABA}+\text{niacin}

This reaction is crucial for its pharmacological action, allowing GABA to exert its effects on the central nervous system.

Mechanism of Action

Process

The mechanism of action of N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt involves:

  1. Blood-Brain Barrier Penetration: The compound effectively crosses the blood-brain barrier due to its structural modifications.
  2. Conversion to Active Forms: Upon reaching the brain, it is hydrolyzed into GABA and niacin, where GABA can activate GABA receptors, potentially leading to anxiolytic effects.

Data

Studies indicate that the pharmacokinetics of N-Nicotinoyl-gamma-aminobutyric acid includes a half-life ranging from 1.5 to 2 hours after administration .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with strong acids or bases during synthesis or degradation processes.
Applications

N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt has several scientific uses:

  1. Neuropharmacology: Investigated for its potential effects on cognitive enhancement and treatment of anxiety disorders.
  2. Research Tool: Utilized in studies exploring neurotransmitter systems and their impact on mental health.
  3. Pharmaceutical Development: Explored as a candidate for developing new treatments for neurodegenerative diseases due to its ability to modulate GABAergic activity .
Historical Development and Rationale for Molecular Design

Origins in Soviet Neuropsychopharmacology: Bridging Niacin and GABA Bioavailability Challenges

The development of N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt (commonly referenced in precursor forms like picamilon) emerged from Soviet neuropsychopharmacology research during the late 1960s. Soviet scientists sought to address a fundamental pharmacological challenge: the poor bioavailability of gamma-aminobutyric acid (GABA) in the central nervous system. Despite GABA's established role as the primary inhibitory neurotransmitter in the mammalian brain, its therapeutic potential was severely limited by its inability to cross the blood-brain barrier (BBB) in physiologically significant quantities [5] [8].

Concurrently, researchers recognized the vasoactive properties of nicotinic acid (niacin), which demonstrated cerebrovascular effects including vasodilation and increased cerebral blood flow. The molecular design strategy involved covalently conjugating nicotinic acid to GABA through an amide bond, creating a single chemical entity intended to synergize the neurotransmitter precursor with a vasoactive component. This bifunctional approach was revolutionary for its time, predating modern prodrug design principles by leveraging:

  • The lipophilic character of the nicotinoyl moiety to enhance membrane permeability
  • The potential for enzymatic hydrolysis at the target site to release active components
  • Niacin's established biological safety profile from nutritional science

The first pharmacological studies conducted in the Soviet Union demonstrated that this conjugated molecule exhibited cerebrovascular effects not observed with either component alone. Cat studies showed significant increases in cerebral blood flow following administration, suggesting successful BBB penetration or peripheral mechanisms affecting cerebrovascular function [5]. This foundational work established the compound as a prototype for addressing neurological conditions characterized by cerebral hypoperfusion and GABAergic hypofunction.

Evolutionary Rationale for Blood-Brain Barrier Penetration Strategies

The blood-brain barrier represents the most significant obstacle for neurotherapeutic agents, with >98% of small molecules and nearly 100% of large molecules unable to cross it [9]. Traditional GABA administration is ineffective due to its zwitterionic nature at physiological pH, resulting in minimal BBB permeability and rapid peripheral metabolism. The molecular design of N-Nicotinoyl-GABA ethanolamine salt evolved from understanding three key BBB penetration strategies:

Table 1: Blood-Brain Barrier Penetration Strategies Relevant to N-Nicotinoyl-GABA Design

StrategyMechanismApplication in N-Nicotinoyl-GABA
Lipid-mediated diffusionPassive diffusion through endothelial membranesEnhanced by nicotinoyl moiety increasing lipophilicity
Prodrug metabolismEnzymatic cleavage after BBB penetrationEsterases hydrolyze amide bond in CNS compartments
Ion trappingpH gradient exploitation (CSF pH = 7.3 vs plasma pH = 7.4)Protonation in slightly acidic CSF environment

The ion trapping mechanism deserves particular emphasis. The pH of cerebral spinal fluid (CSF) is approximately 0.09–0.10 pH units more acidic than plasma, creating a Gibbs-Donnan equilibrium . This gradient potentially enables weak bases like GABA prodrugs to become protonated upon entering the CNS, reducing their ability to diffuse back across the BBB. This phenomenon mirrors the placental ion trapping observed in obstetric pharmacology and was a calculated design element in Soviet-era GABA prodrug development .

Furthermore, the ethanolamine salt formulation enhanced solubility without compromising the lipophilic character necessary for passive diffusion. Studies in rats demonstrated a Brain Penetration Index (BPI) significantly higher than GABA alone (standardized as 1), with GABA esters generally showing BPI values between 11-104 depending on their specific chemical modifications . This represented a quantum leap in bioavailability compared to unmodified GABA, though absolute penetration percentages remained pharmacokinetically challenging.

Comparative Analysis of Prodrug Design: Nicotinic Acid Conjugation vs. Alternative GABA Delivery Systems

The nicotinic acid conjugation strategy must be evaluated against alternative GABA delivery approaches to appreciate its unique pharmacological rationale. The Soviet design diverged significantly from other contemporary strategies:

Table 2: Comparative Analysis of GABA Prodrug Strategies

Prodrug StrategyRepresentative CompoundsBBB Penetration MechanismKey Limitations
Nicotinic acid conjugationN-Nicotinoyl-GABA ethanolamine salt, PicamilonLipophilicity enhancement, esterase hydrolysisPartial hydrolysis in plasma
Alkyl esterificationButyl-GABA, 3-Glyceryl-GABASignificant lipophilicity increasePotential peripheral GABAergic side effects
Steroid conjugationDexamethasone-GABAReceptor-mediated transport potentialGlucocorticoid activity interference
Sugar conjugation3-Glucosyl-GABAGLUT transporter exploitationCompetitive inhibition by endogenous glucose

The nicotinic acid conjugation approach offered distinct advantages. Unlike alkyl esters which produced unpredictable peripheral GABA effects, the nicotinoyl linkage demonstrated differential hydrolysis rates between plasma and CNS compartments. Crucially, while plasma contains high concentrations of esterases (20-100 fold greater than CSF), sufficient intact prodrug penetrates the BBB to deliver pharmacologically relevant GABA concentrations to the CNS . This was demonstrated in pharmacokinetic studies showing brain-specific hydrolysis patterns, with higher GABA release observed in CNS tissue than would be expected from plasma hydrolysis alone [5].

A critical distinction emerged from receptor binding studies. Unlike unmodified GABA which directly activates GABA receptors, the intact N-Nicotinoyl-GABA conjugate demonstrated no intrinsic activity at 50 biological targets, including GABA receptors [5]. This confirmed its status as a true prodrug requiring hydrolysis for activity rather than a direct receptor ligand. This contrasted with compounds like muscimol (a direct GABA_A agonist) which faced clinical limitations due to poor pharmacokinetics and receptor desensitization issues.

The ethanolamine salt formulation provided additional advantages over the free acid form (picamilon). The enhanced crystalline structure improved stability, while the counterion effect optimized solubility profiles for formulation development. This molecular refinement represented the evolution from first-generation nicotinoyl-GABA compounds to pharmaceutically optimized salts with superior material properties and processing characteristics [1].

The design also anticipated the complementary pharmacology of hydrolysis products. While GABA provides neuronal inhibition, the simultaneous release of nicotinic acid may potentiate cerebral blood flow increases through vasodilatory mechanisms. This bimodal activity – simultaneously addressing neuronal excitability and cerebral perfusion – established a unique therapeutic niche distinct from other GABA delivery approaches focused exclusively on receptor interactions [5] [7].

Properties

CAS Number

113694-82-9

Product Name

N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt

IUPAC Name

2-aminoethanol;4-(pyridine-3-carbonylamino)butanoic acid

Molecular Formula

C12H19N3O4

Molecular Weight

269.30 g/mol

InChI

InChI=1S/C10H12N2O3.C2H7NO/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8;3-1-2-4/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14);4H,1-3H2

InChI Key

SCZUODTVQSLJJZ-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NCCCC(=O)O.C(CO)N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCCC(=O)O.C(CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.